贝卡替林
描述
科学研究应用
贝卡替林具有多种科学研究应用,包括:
癌症研究: 贝卡替林因其能够抑制拓扑异构酶I和II,导致DNA断裂和细胞凋亡而被用于癌症研究.
DNA损伤和修复研究: 贝卡替林因其能够嵌入DNA并稳定DNA-拓扑异构酶复合物而被用于研究DNA损伤和修复机制.
药物开发: 贝卡替林因其在开发新型抗癌治疗中的潜在用途而正在接受研究.
作用机制
生化分析
Biochemical Properties
Becatecarin interacts with the ATP-binding cassette transporter, ABCG2, in lung carcinoma cells . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Cellular Effects
Becatecarin induces the expression of ABCG2 in lung carcinoma cells . It has been linked to resistance to topoisomerase inhibitors . Becatecarin-selected A549 Bec150 lung carcinoma cells were found to be resistant to becatecarin, mitoxantrone, SN-38, and topotecan .
Molecular Mechanism
Becatecarin exerts its effects at the molecular level by interacting with ABCG2 . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
Transport and Distribution
Becatecarin is a transport substrate for ABCG2 . It competes with [125 I]-IAAP labeling of ABCG2, stimulates ATPase activity, and at concentrations greater than 10 μM, inhibits ABCG2-mediated transport .
准备方法
合成路线和反应条件
贝卡替林是通过一系列化学反应合成,这些反应涉及对雷贝卡霉素的修饰。 反应条件通常包括使用二甲基亚砜 (DMSO) 和水等溶剂,反应在受控温度下进行以确保化合物的稳定性 .
工业生产方法
贝卡替林的工业生产涉及使用与上述类似的方法进行大规模合成。 该过程针对产量和纯度进行了优化,并制定了严格的质量控制措施以确保最终产品的稳定性 . 该化合物通常在低温下储存以保持其长期稳定性 .
化学反应分析
反应类型
贝卡替林经历了几种类型的化学反应,包括:
常用试剂和条件
在贝卡替林的合成和反应中使用的常用试剂包括:
形成的主要产物
相似化合物的比较
贝卡替林与其他吲哚咔唑糖苷抗肿瘤抗生素类似,例如雷贝卡霉素 . 贝卡替林因其二乙氨基乙基修饰而独特,这种修饰增强了其水溶性和抗癌活性 . 其他类似的化合物包括:
雷贝卡霉素: 贝卡替林的母体化合物.
NSC 655649: 雷贝卡霉素的另一种类似物,具有类似的抗癌特性.
属性
IUPAC Name |
5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34Cl2N4O7/c1-4-37(5-2)12-13-38-31(43)22-20-15-8-6-10-17(34)24(15)36-25(20)27-21(23(22)32(38)44)16-9-7-11-18(35)26(16)39(27)33-29(42)28(41)30(45-3)19(14-40)46-33/h6-11,19,28-30,33,36,40-42H,4-5,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFWUPVIZYJMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C3C4=C(C(=CC=C4)Cl)NC3=C5C(=C2C1=O)C6=C(N5C7C(C(C(C(O7)CO)OC)O)O)C(=CC=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34Cl2N4O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119673-08-4 | |
Record name | Rebeccamycin analog | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=655649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。